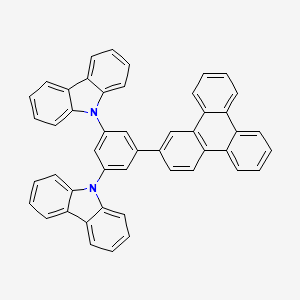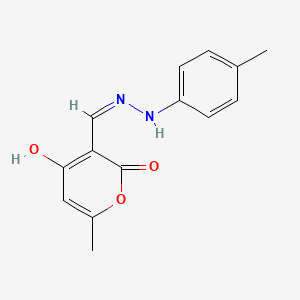
(E)-4-hydroxy-6-methyl-3-((2-p-tolylhydrazono)methyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one is a complex organic compound with the molecular formula C14H14N2O3 It is known for its unique structure, which includes a pyran ring fused with a hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one typically involves the condensation of 4-methylphenylhydrazine with 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the pyran ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: Lacks the hydrazone moiety, resulting in different chemical and biological properties.
4-methylphenylhydrazine: Contains the hydrazine group but lacks the pyran ring structure.
2H-pyran-2-one derivatives: Various derivatives with different substituents on the pyran ring.
Uniqueness
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one is unique due to its combined pyran and hydrazone structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-3-[(Z)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8- |
Clave InChI |
FJUQGJTYCQSRPV-NVNXTCNLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N/N=C\C2=C(C=C(OC2=O)C)O |
SMILES canónico |
CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)

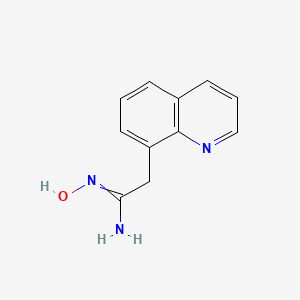
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
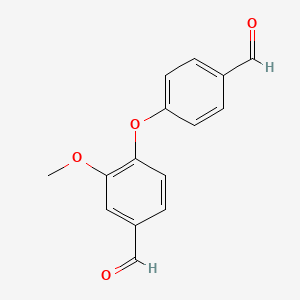
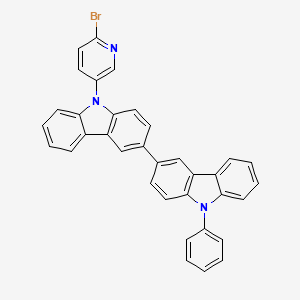
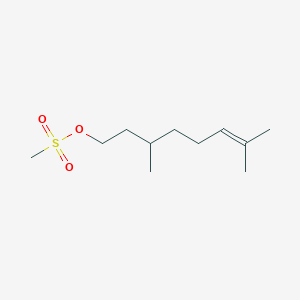
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
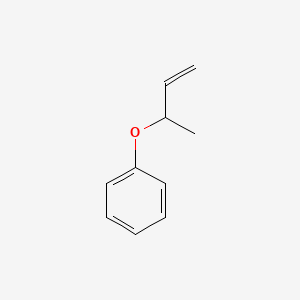
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)
